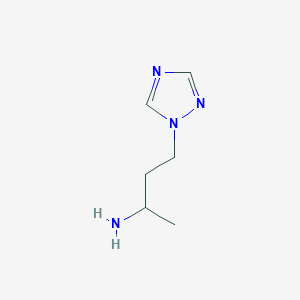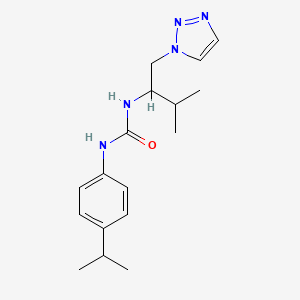![molecular formula C20H22N4O3 B2490004 1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-88-8](/img/structure/B2490004.png)
1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a broader class of heterocyclic compounds that have garnered attention for their unique chemical and physical properties. These properties make them subjects of interest in the synthesis of novel organic compounds.
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multicomponent reactions that are efficient and versatile, enabling the construction of complex molecules under mild conditions. For instance, Patel et al. (2020) demonstrate a substrate-directed multicomponent reaction for synthesizing tetrahydro-spiro[pyrazolo[4,3-f]quinoline]-8,5′-pyrimidines and tetrahydro-pyrazolo[4,3-f]pyrimido[4,5-b]quinolines, showcasing the synthetic versatility of heterocyclic chemistry under metal-free conditions (Patel, Patel, Padrón, & Patel, 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic methods. Trilleras et al. (2017) conducted a computational and experimental study on benzo[g]pyrimido[4,5-b]quinoline derivatives, revealing a strong preference for regioselective formation, highlighting the importance of molecular structure analysis in understanding the compound's properties (Trilleras, Pacheco, Pérez-Gamboa, Quiroga, Ortíz, Gálvez, Nogueras, & Cobo, 2017).
Chemical Reactions and Properties
Heterocyclic compounds, including pyrimido[4,5-b]quinolines, participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For example, the study by Orlov and Sidorenko (2012) on the regioselective synthesis of tetrahydropyrazolo[4,5-b]quinolines underlines the compounds' diverse chemical reactivity and potential applications in synthesizing novel heterocyclic structures (Orlov & Sidorenko, 2012).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of these compounds are crucial for their practical application. The analysis of these properties is typically conducted using techniques like X-ray crystallography, as demonstrated in the study by Pradeep et al. (2014), which focused on the crystal structure of a tetrahydroquinolinyl derivative, providing insights into the compound's molecular conformation and supramolecular assembly (Pradeep, Naveen, Kumara, Mahadevan, & Lokanath, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations, are essential for understanding and exploiting these compounds. Research like that conducted by Tolkunov et al. (1995), exploring the reactivity of similar compounds with electrophilic reagents, contributes valuable information on their chemical behavior and potential for synthetic applications (Tolkunov, Kal'nitskii, Khizhan, Suikov, Zubritskii, & Dulenko, 1995).
properties
IUPAC Name |
1,3,8,8-tetramethyl-5-pyridin-4-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-20(2)9-12-15(13(25)10-20)14(11-5-7-21-8-6-11)16-17(22-12)23(3)19(27)24(4)18(16)26/h5-8,14,22H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVVYJMAVXHHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=NC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)


![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)


![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)
![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)